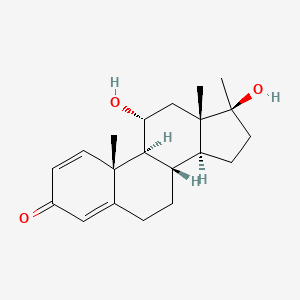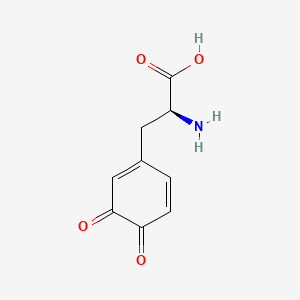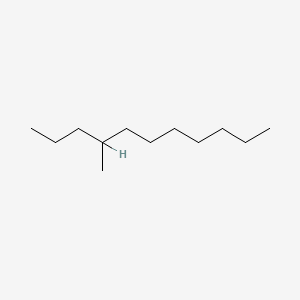
4-Methylundecane
Overview
Description
4-Methylundecane is an organic compound classified as an alkane. It has the molecular formula C₁₂H₂₆ and a molecular weight of 170.3348 g/mol . This compound is characterized by a methyl group attached to the fourth carbon of an undecane chain . It is a colorless liquid at room temperature and is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylundecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of undecane with a methylating agent under controlled conditions . This reaction typically requires a catalyst, such as aluminum chloride, and is carried out at elevated temperatures to ensure the methyl group attaches to the fourth carbon atom.
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic hydrogenation of dodecene, followed by isomerization to achieve the desired methyl substitution . This process involves the use of metal catalysts, such as platinum or palladium, and is conducted under high pressure and temperature to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methylundecane undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂), metal catalysts (Pt, Pd)
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated alkanes
Scientific Research Applications
4-Methylundecane has a range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Methylundecane is primarily related to its hydrophobic nature, which allows it to interact with lipid membranes and other hydrophobic molecules . This interaction can influence the permeability and fluidity of cell membranes, affecting various cellular processes. Additionally, its role as a metabolite in cancer metabolism suggests it may be involved in specific metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Undecane: A straight-chain alkane with the formula C₁₁H₂₄.
2-Methylundecane: An isomer of 4-Methylundecane with the methyl group attached to the second carbon.
3-Methylundecane: Another isomer with the methyl group attached to the third carbon.
Uniqueness
This compound is unique due to the specific position of the methyl group on the fourth carbon, which can influence its physical and chemical properties compared to its isomers . This positional isomerism can affect its boiling point, reactivity, and interactions with other molecules, making it distinct in various applications.
Properties
IUPAC Name |
4-methylundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-4-6-7-8-9-11-12(3)10-5-2/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMXZGDUJVOTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334357 | |
| Record name | 4-Methylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2980-69-0 | |
| Record name | 4-Methylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


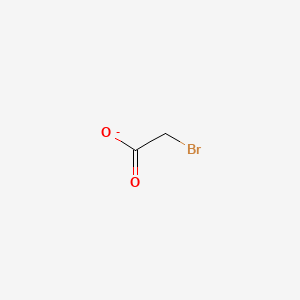
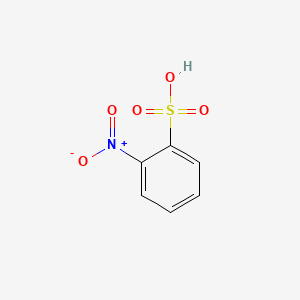

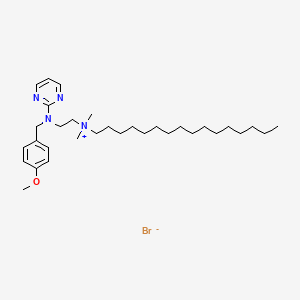
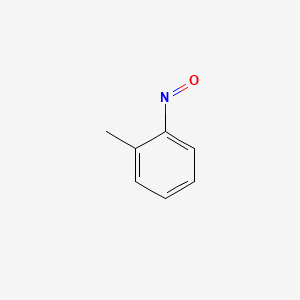
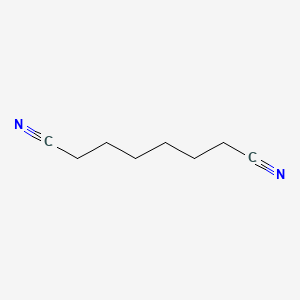
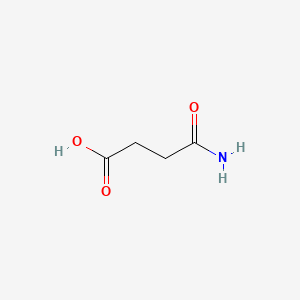
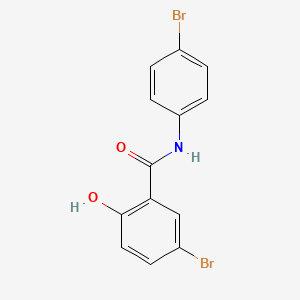
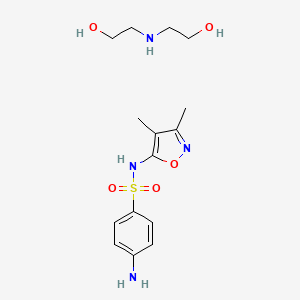
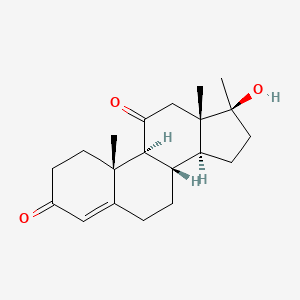

![N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B1195958.png)
